Lembehyne A

Description

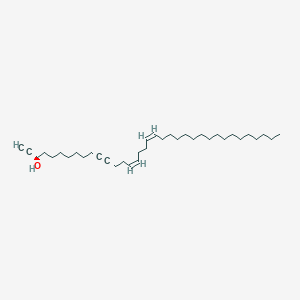

Structure

2D Structure

Properties

Molecular Formula |

C36H62O |

|---|---|

Molecular Weight |

510.9 g/mol |

IUPAC Name |

(3R,15Z,19Z)-hexatriaconta-15,19-dien-1,11-diyn-3-ol |

InChI |

InChI=1S/C36H62O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h2,19-20,23-24,36-37H,3,5-18,21-22,25-26,29-35H2,1H3/b20-19-,24-23-/t36-/m0/s1 |

InChI Key |

COJPLJQCJGJLGQ-OVGAFRCBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCC#CCCCCCCC[C@H](C#C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CCCC=CCCC#CCCCCCCCC(C#C)O |

Synonyms |

lembehyne A |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Lembehyne a

Methodologies for the Isolation of Lembehyne A from Biological Sources

The isolation of natural products like this compound from marine sponges involves a series of steps, typically starting with extraction from the biological matrix followed by various chromatographic purification techniques.

Extraction Techniques from Haliclona Species and Other Porifera

The initial step in obtaining this compound involves extracting the chemical constituents from the sponge material. While specific details regarding the extraction solvent and method for the initial isolation of this compound are not extensively detailed in all available sources, general approaches for extracting polyacetylenes and other secondary metabolites from marine sponges, including Haliclona species, often involve the use of organic solvents or mixtures. mdpi.comuni-duesseldorf.deencyclopedia.pub For instance, studies on other sponge species have utilized solvent mixtures such as dichloromethane/methanol for extraction of polyacetylenes mdpi.com. Liquid-liquid extraction, employing organic solvents like dichloromethane, chloroform, ethyl acetate, ethyl ether, or hexane, is a common method for isolating organic compounds from biological sources. nih.gov

Chromatographic Separation and Purification Strategies for Polyacetylenes

Following extraction, complex mixtures of compounds are obtained. Chromatographic techniques are essential for separating the target compound, this compound, from other co-extracted metabolites. uni-duesseldorf.deajrconline.org Polyacetylenes from marine sponges often require sophisticated purification strategies due to their structural similarities and the complexity of the crude extracts. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification of natural products, including polyacetylenes. researchgate.neteurofins.innih.govharvardapparatus.com HPLC allows for high-resolution separation based on the differential interaction of compounds with a stationary phase as they are carried by a mobile phase under high pressure. eurofins.inharvardapparatus.com Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is frequently employed for the purification of organic compounds. harvardapparatus.comgoogle.com While specific HPLC parameters used for the purification of this compound may vary, HPLC is a crucial step in obtaining this compound in a pure form suitable for structural characterization and biological testing. researchgate.net

In addition to analytical and semi-preparative HPLC, other preparative chromatographic methods are utilized to isolate larger quantities of compounds. ajrconline.orgselectscience.net These can include techniques like flash chromatography, which is a modified form of column chromatography that uses medium pressure to achieve faster separations, and other forms of preparative liquid chromatography. ajrconline.orgselectscience.netrsc.org These methods are often employed as preliminary purification steps before using higher-resolution techniques like HPLC, or for scaling up the purification process to obtain sufficient material for detailed studies. ajrconline.orgselectscience.net Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common initial purification step for crude extracts containing polyacetylenes. rsc.org

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Techniques for Comprehensive Structural Elucidation

Once isolated and purified, the structure of this compound is determined using a combination of spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the comprehensive structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and their local environments. nih.govnih.govleibniz-fmp.descispace.com For complex natural products like this compound, advanced NMR techniques are essential for determining the full structure, including the assignment of stereochemistry. researchgate.netleibniz-fmp.demestrelab.com

One-dimensional (1D) NMR spectra, such as 1H and 13C NMR, provide fundamental information about the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment. nih.govnih.govscispace.com Two-dimensional (2D) NMR experiments, such as COSY, HMQC (or HSQC), and HMBC, provide information about coupling between nuclei, allowing for the mapping of connectivities within the molecule. mdpi.comscispace.com

For assigning stereochemistry, particularly the configuration of double bonds and chiral centers, more advanced NMR methods are employed. The modified Mosher's method, which involves forming diastereomeric esters with a chiral auxiliary (e.g., Mosher's acid), followed by analysis of the NMR chemical shift differences (Δδ values), is a powerful technique for determining the absolute configuration of chiral centers in complex molecules. researchgate.netmdpi.comcnr.it Analysis of coupling constants, particularly vicinal coupling constants (3J), can also provide information about dihedral angles and thus relative stereochemistry and conformation. scispace.commestrelab.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural subunits through fragmentation analysis. For compounds related to this compound, such as synthesized deuterated analogs and aromatic derivatives of Lembehyne B, mass spectra have been acquired using techniques like Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS. readthedocs.ioresearchgate.netresearchgate.net

Illustrative MS data from synthesized analogs include molecular ion peaks at m/z 516 and 490 for d2-lembehyne B readthedocs.io, and at m/z 380, 453, 356, and 354 for aromatic derivatives of lembehyne B researchgate.net. These examples demonstrate the application of MS in verifying the molecular mass of lembehyne-type compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic bond vibrations. IR spectroscopy was applied in the structural characterization of this compound and its synthetic counterparts. readthedocs.io

IR spectra exhibit absorption bands at specific wavenumbers (cm⁻¹) that correspond to the stretching and bending vibrations of different chemical bonds. Analysis of these bands allows for the identification of key functional groups. For this compound, reported IR absorptions include bands at 3077, 2939, 1641, 1436, 1226, and 733 cm⁻¹. In the case of synthesized d2-lembehyne B, characteristic IR bands were observed at 3312 cm⁻¹ (typically indicative of a terminal alkyne C-H stretch), 2116 cm⁻¹ (characteristic of a C≡C triple bond stretch), and 1654 cm⁻¹ (suggesting a C=C double bond stretch). readthedocs.io

These observed frequencies are consistent with the polyacetylene structure of this compound, which contains both carbon-carbon double and triple bonds, as well as C-H bonds in various environments (alkane, alkene, alkyne).

| Wavenumber (cm⁻¹) | Potential Functional Group / Bond Type (Based on typical correlations) | Source (if specific to this compound or analog) |

|---|---|---|

| 3312 | Terminal Alkyne C-H stretch | Synthesized d2-Lembehyne B readthedocs.io |

| 3077 | C-H stretch (possibly alkene or aromatic, though aromatic less likely in polyacetylene) | This compound |

| 2939 | Aliphatic C-H stretch | This compound |

| 2116 | C≡C triple bond stretch | Synthesized d2-Lembehyne B readthedocs.io |

| 1654 | C=C double bond stretch | Synthesized d2-Lembehyne B readthedocs.io |

| 1641 | C=C double bond stretch | This compound |

| 1461-1464 | C-H bending (e.g., CH₂, CH₃) | Synthesized d2-Lembehyne B readthedocs.io |

| 1377 | C-H bending (e.g., CH₃) | Synthesized d2-Lembehyne B readthedocs.io |

| 1306-1307 | C-C stretch or C-H bending | Synthesized d2-Lembehyne B readthedocs.io |

| 1226 | C-C stretch or C-H bending | This compound |

| 733 | C-H bending (possibly related to cis alkene) | This compound |

| 550-965 (various bands) | Fingerprint region (complex vibrations, unique to compound) | Synthesized d2-Lembehyne B readthedocs.io |

While Raman spectroscopy is also a vibrational technique, its specific application to the characterization of this compound was not detailed in the provided information.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the absorption of light by a substance in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying and characterizing chromophores – structural features within a molecule that absorb light at specific wavelengths.

This compound, being a polyacetylene with conjugated double and triple bonds, contains significant chromophores. wikipedia.org The UV-Vis spectrum of this compound would be expected to exhibit absorption maxima (λmax) at wavelengths characteristic of its conjugated system. These absorptions arise from electronic transitions (e.g., π→π*) within the conjugated pi system. The position and intensity of these absorption bands provide valuable information about the extent of conjugation and the nature of the unsaturated system in the molecule.

Although specific UV-Vis spectral data (λmax values) for natural this compound were not present in the provided search results, the polyacetylene framework dictates that it will absorb in the UV or potentially visible region, depending on the length and arrangement of the conjugated system. UV-Vis spectroscopy is therefore an essential method for confirming the presence and nature of the conjugated polyacetylene chain in this compound.

Chiroptical Methods for Absolute Stereochemistry Determination

Determining the absolute stereochemistry of a chiral molecule like this compound is crucial for a complete structural characterization, as different enantiomers can exhibit distinct biological activities. Chiroptical methods, which probe the interaction of a substance with polarized light, are key techniques for this purpose.

The absolute stereochemistry of this compound was determined through a combination of spectroscopic study and chemical methods, including the modified Mosher's method. wikipedia.org The modified Mosher's method is a widely used technique for assigning the absolute configuration of chiral centers in molecules containing hydroxyl groups by forming diastereomeric esters with a chiral acid (typically MTPA) and analyzing the resulting NMR chemical shifts.

Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical method often used to determine the absolute configuration of molecules that contain chromophores. Since this compound possesses a polyacetylene chromophore, ECD spectroscopy, often coupled with theoretical calculations, would be a highly relevant technique for confirming or determining its absolute stereochemistry. While the provided snippets explicitly mention the modified Mosher's method for this compound wikipedia.org, and ECD in the context of determining absolute configurations of other marine natural products with chromophores (referencing the this compound isolation paper), it is highly probable that ECD played a role or could be used in the stereochemical analysis of this compound due to its chromophoric nature.

The successful application of these chiroptical methods allowed for the complete assignment of the absolute stereochemistry of this compound, providing a full three-dimensional representation of the molecule. wikipedia.orgmdpi.com

Compound Names and PubChem CIDs

Total Synthesis and Synthetic Methodologies for Lembehyne a and Analogues

Challenges in the Total Synthesis of Polyacetylenic Natural Products

The synthesis of polyacetylenic natural products like Lembehyne A is fraught with challenges primarily due to the inherent instability of polyyne systems. Conjugated triple bonds are susceptible to decomposition, polymerization, and side reactions, particularly under various reaction conditions and in the presence of air or light researchgate.net. Controlling the regioselectivity and stereoselectivity during the construction of multiple carbon-carbon bonds, including both triple and double bonds, within a single molecule is also a major hurdle researchgate.net.

A significant challenge in the synthesis of lembehynes, specifically, lies in the stereoselective formation of the 1Z,5Z-diene fragment present in their molecular structure researchgate.netmdpi.comrsc.orgsemanticscholar.org. This particular moiety has been identified as the most complex and multistage part of the synthesis, requiring a substantial number of steps mdpi.comrsc.orgsemanticscholar.org. For instance, in an 11-step total synthesis of this compound, six stages were dedicated solely to preparing the key synthon containing this diene unit mdpi.comrsc.orgsemanticscholar.org.

Furthermore, many polyacetylenic natural products are isolated from natural sources in only trace amounts, making total synthesis crucial for obtaining sufficient quantities for biological evaluation and further study rsc.orgnih.govresearchgate.net. The lability of these compounds necessitates the development of efficient and mild synthetic methodologies to avoid degradation during synthesis and purification researchgate.net.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful technique used in organic synthesis to plan a synthetic route by working backward from the target molecule to simpler, readily available starting materials d-nb.infowikipedia.orgdeanfrancispress.com. For the this compound scaffold, a retrosynthetic analysis would typically involve disconnecting key carbon-carbon bonds and identifying suitable precursors and synthetic equivalents.

Given the structure of this compound, which contains a polyacetylene chain and a 1Z,5Z-diene moiety, a retrosynthetic strategy would likely focus on fragmenting the molecule into manageable building blocks. One key disconnection could be envisioned within the polyacetylene chain, potentially suggesting the use of alkyne coupling reactions in the forward synthesis. Another crucial disconnection would involve the diene portion, aiming to identify precursors that allow for the stereoselective formation of the (Z,Z)-double bonds.

Retrosynthetic analysis of related lembehynes, such as Lembehyne B, has identified key monomeric units accessible through specific reactions like the Dzhemilev reaction, which is a Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes rsc.org. This suggests a similar approach could be applied to the retrosynthesis of this compound, targeting a key synthon containing the characteristic diene system.

Key Strategies and Reactions in this compound Total Synthesis

The total synthesis of this compound and its analogues relies on specific strategies and reactions to overcome the challenges associated with constructing their complex molecular architecture.

Stereoselective Formation of (Z)-Olefinic Moieties

Achieving high stereoselectivity, particularly the formation of (Z)-olefins, is critical for the synthesis of this compound due to the presence of (Z)-double bonds in its diene fragment mdpi.comsemanticscholar.org. Various methods are employed for the stereoselective synthesis of (Z)-alkenes in polyacetylenic natural products.

Common approaches for forming the 1Z,5Z-diene fragment found in lembehynes include the Wittig reaction, alkene metathesis, alkyne alkylation, and stereoselective reduction of 1,5-diynes mdpi.comsemanticscholar.org. The choice of method depends on the specific structural context and the desired yield and selectivity. For instance, stereoselective reduction of alkynes using catalysts like the P-2 Ni catalyst or Lindlar's catalyst is a common technique for generating (Z)-olefins.

Recent advances in stereoselective olefin synthesis, such as catalytic cross-metathesis using halo-substituted molybdenum alkylidene species, have shown promise for generating acyclic 1,2-disubstituted Z-alkenyl halides with high Z selectivity, which could potentially be adapted for the synthesis of complex diene systems found in lembehynes nih.gov.

Construction of the Acetylenic Backbone

The polyacetylenic backbone is a defining feature of this compound. The construction of this conjugated system requires reliable methods for forming carbon-carbon triple bonds. Alkyne coupling reactions are central to this process.

Methods for constructing polyacetylene backbones often involve the coupling of terminal alkynes. The Cadiot-Chodkiewicz coupling, for example, is a well-established reaction for synthesizing unsymmetrical diynes from a terminal alkyne and a haloalkyne acs.org. Other palladium-catalyzed coupling reactions, such as Sonogashira coupling, are also widely used for forming carbon-carbon triple bonds.

The synthesis of polyacetylenes can also involve the polymerization of acetylene (B1199291) monomers, typically catalyzed by transition metal complexes mdpi.comwikipedia.orgtaylorandfrancis.commdpi.com. While this approach is more common for generating polymeric materials, controlled methods can be used to construct defined polyyne segments.

Application of Dzhemilev Reaction (Ti-Catalyzed Cross-Cyclomagnesiation of 1,2-Dienes) in Lembehyne Synthesis

The Dzhemilev reaction, a Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes) with Grignard reagents, has emerged as a key strategy in the synthesis of lembehynes researchgate.netmdpi.comrsc.orgsemanticscholar.orgnih.govsciforum.netacs.orgresearchgate.netsciforum.netresearchgate.net. This reaction allows for the stereoselective formation of complex organomagnesium compounds, which can then be further functionalized.

In the context of lembehyne synthesis, the Dzhemilev reaction is particularly valuable for constructing the 1Z,5Z-diene fragment researchgate.netmdpi.comrsc.orgsemanticscholar.org. The reaction involves the reaction of a 1,2-diene with a Grignard reagent in the presence of a titanium catalyst, such as Cp2TiCl2, and metallic magnesium mdpi.comsemanticscholar.orgacs.orgresearchgate.netsciforum.net. This process yields a magnesacyclopentane intermediate, which upon hydrolysis, provides the desired diene product with high stereoselectivity mdpi.comsemanticscholar.orgresearchgate.net.

For example, the synthesis of the key monomer of this compound, (4Z,8Z)-pentacose-4,8-dien-1-ol, has been achieved through the cross-cyclomagnesiation of 1,2-nonadecadiene with a protected 4,5-hexadienol derivative using EtMgBr and a Cp2TiCl2 catalyst mdpi.comsemanticscholar.orgresearchgate.net. This reaction sequence demonstrates the utility of the Dzhemilev reaction in establishing the crucial diene geometry in lembehyne synthesis.

Synthesis of Key Precursors and Intermediates for this compound

The total synthesis of this compound involves the preparation of several key precursors and intermediates that are subsequently coupled and transformed to assemble the final molecule mdpi.comsciforum.netresearchgate.netscribd.comrushim.ru. The synthesis of these building blocks often utilizes the methodologies described above.

A crucial intermediate in the synthesis of this compound is the (4Z,8Z)-pentacose-4,8-dien-1-ol, which contains the characteristic 1Z,5Z-diene moiety mdpi.comsemanticscholar.orgresearchgate.netsciforum.net. Its synthesis, as mentioned, can be accomplished via the Dzhemilev reaction mdpi.comsemanticscholar.orgresearchgate.net. This diene-containing alcohol serves as a key synthon that is elaborated in subsequent steps.

Other key intermediates would include fragments that contribute to the polyacetylene chain and the terminal functional groups of this compound. These fragments are typically synthesized using standard organic transformations, including alkyne chemistry, functional group interconversions, and chain elongation reactions. The careful design and efficient synthesis of these precursors are essential for a successful total synthesis of this compound.

| Compound Name | PubChem CID |

| This compound | To be determined |

| (4Z,8Z)-pentacose-4,8-dien-1-ol | To be determined |

| 1,2-nonadecadiene | To be determined |

| 4,5-hexadienol tetrahydropyran (B127337) ester | To be determined |

| Cp2TiCl2 | 633051 |

| EtMgBr | 16214515 |

| Mg | 5462225 |

| p-TsOH | 6096 |

| MeOH | 887 |

| CHCl3 | 6212 |

Note: PubChem CIDs for some complex or intermediate compounds may not be readily available or uniquely assigned. The provided CIDs are for common reagents.

Interactive Data Table:

While the text describes yields for specific reactions, it does not present data in a format suitable for a single comprehensive interactive table covering all aspects of this compound synthesis. However, we can create a table summarizing the yield of the key synthon synthesis mentioned:

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| 1,2-nonadecadiene, 4,5-hexadienol THP ester, EtMgBr, Mg | Cp2TiCl2 | Et2O, 20-22 °C, 7 h | (4Z,8Z)-pentacose-4,8-dien-1-ol THP ester | 89 mdpi.comsemanticscholar.org |

| (4Z,8Z)-pentacose-4,8-dien-1-ol THP ester | p-TsOH | MeOH–CHCl3 (1:1), reflux | (4Z,8Z)-pentacose-4,8-dien-1-ol | ~70 mdpi.comsemanticscholar.orgsciforum.net |

Development of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and potentially identifying compounds with improved biological profiles. This involves modifying the polyacetylene backbone and introducing specific isotopic labels.

Design and Synthesis of Modified Polyacetylene Structures

The design of modified polyacetylene structures related to this compound often focuses on altering the length of the carbon chain, the position and stereochemistry of the double and triple bonds, and the nature of the terminal functional groups. Synthetic strategies for these analogues frequently employ methods similar to those used for the natural product, such as Wittig reactions, alkene metathesis, alkyne alkylation, and stereoselective reduction of 1,5-diynes mdpi.comrsc.org.

One approach involves the synthesis of 1,3-diyne derivatives of lembehyne B, a closely related analogue. These derivatives have been synthesized using Ti-catalyzed cross-cyclomagnesiation of oxygenated and aliphatic 1,2-dienes as a key step. This method allows for the stereoselective introduction of the desired functional groups and carbon chain lengths acs.orgmdpi.comnih.gov. Studies on these 1,3-diyne analogues have explored the effect of the distance between the terminal hydroxy group and the 1,3-diyne moiety on biological activity acs.orgnih.gov.

Another synthetic analogue, LB-18, which is structurally related to this compound with an 18-carbon chain, has been synthesized to investigate its effect on cellular differentiation spandidos-publications.comresearchgate.net.

Introduction of Deuterated Analogues for Mechanistic and Preclinical Pharmacokinetic Studies

The introduction of deuterium (B1214612) atoms into drug molecules can significantly impact their pharmacokinetic properties by altering metabolic pathways due to the deuterium kinetic isotope effect mdpi.comresearchgate.net. This strategy is valuable for mechanistic studies and for improving the metabolic stability of potential drug candidates mdpi.comresearchgate.netnih.gov.

For lembehyne B, a partially deuterated analogue has been synthesized using a method based on Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes. mdpi.comsciforum.netdntb.gov.ua. In this method, deuterium atoms are introduced during the hydrolysis of the intermediate magnesacyclopentane with heavy water (D₂O) mdpi.comsciforum.net. This allows for the site-specific labeling of the molecule with deuterium. Such deuterated analogues are useful for studying the metabolic fate of the compound and understanding how structural modifications influence its behavior in biological systems mdpi.comresearchgate.netnih.gov. Research on deuterated caffeine, for instance, has shown altered half-life and reduced exposure to metabolites researchgate.net.

Comparison of Synthetic Approaches for this compound and Related Lembehynes (B, C)

The synthesis of lembehynes A, B, and C shares common challenges, particularly the stereoselective construction of the polyene/polyacetylene backbone. Various synthetic approaches have been explored, with the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes emerging as a key strategy for the stereoselective synthesis of these compounds mdpi.comrsc.orgsciforum.netsemanticscholar.orgresearchgate.netresearchgate.netacs.org.

For this compound, the synthesis often involves the preparation of a key synthon, such as (4Z,8Z)-pentacose-4,8-dien-1-ol. This synthon can be obtained through multi-step sequences, with a significant portion of the synthesis dedicated to establishing the Z,Z-diene geometry mdpi.comrsc.orgsciforum.netsemanticscholar.org. Common methods for forming the 1Z,5Z-diene moiety in lembehynes include the Wittig reaction, alkene metathesis, alkyne alkylation, and stereoselective reduction of 1,5-diynes mdpi.comrsc.orgsciforum.netresearchgate.net.

The total synthesis of lembehyne B has been achieved using the Ti-catalyzed cross-cyclomagnesiation of terminal allenes mdpi.comrsc.orgsemanticscholar.orgresearchgate.netrsc.org. This method allows for the efficient formation of the desired carbon framework and stereochemistry. Subsequent steps typically involve the introduction of the acetylenic alcohol moiety and stereoselective reduction of a ketone intermediate to establish the correct configuration at the hydroxyl-bearing carbon mdpi.comrsc.orgsemanticscholar.org.

Similarly, the total synthesis of lembehyne C, which contains a 1Z,5Z,9Z-triene moiety, has also been accomplished using Ti-catalyzed cross-cyclomagnesiation of oxygenated and aliphatic 1,2-dienes as the key step researchgate.netacs.org. The synthesis involves generating the terminal propargyl moiety and stereoselective reduction of a carbinol group researchgate.netacs.org.

While the specific precursors and detailed synthetic routes may vary for each lembehyne, the catalytic cross-cyclomagnesiation of 1,2-dienes has proven to be a versatile and effective strategy for constructing the complex polyene/polyacetylene structures found in these natural products mdpi.comrsc.orgsciforum.netsemanticscholar.orgresearchgate.netresearchgate.netacs.org. The choice of starting allenes and reaction conditions allows for the stereoselective formation of the required Z-double bonds.

Here is a comparison of key aspects in the synthesis of Lembehynes A, B, and C:

| Feature | This compound | Lembehyne B | Lembehyne C |

| Key Diene/Triene Moiety | 1Z,5Z-diene | 1Z,5Z-diene | 1Z,5Z,9Z-triene |

| Key Synthon | (4Z,8Z)-pentacose-4,8-dien-1-ol | (13Z,17Z)-tetraconta-13,17-dienal or similar | Precursor with 1Z,5Z,9Z-triene |

| Key Reaction Strategy | Ti-catalyzed cross-cyclomagnesiation (for synthon) | Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes | Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes |

| Stereoselective Step | Formation of Z,Z-diene | Stereoselective reduction of ketone | Stereoselective reduction of carbinol |

| Total Synthesis Length | 11 stages (for one reported route) mdpi.comsciforum.netsemanticscholar.org | Reported total synthesis developed mdpi.comrsc.orgsemanticscholar.orgresearchgate.net | Reported total synthesis developed researchgate.netacs.org |

Biosynthetic Investigations of Lembehyne a

Proposed Biosynthetic Pathway of Marine Polyacetylenes

Naturally occurring polyacetylenes are often derived from fatty acid or polyketide precursors. mdpi.comrsc.orgnih.govresearchgate.net In marine organisms, both fatty acid and polyketide-derived metabolic pathways appear to be active in the production of acetylenic natural products. nih.gov Studies have shown that long-chain fatty acids, particularly C16 and C18 acyl chains, serve as necessary starting materials for the initial stages of polyacetylene biosynthesis. nih.gov

A common proposed pathway for polyacetylene formation involves the desaturation of fatty acids. mdpi.comresearchgate.net This process introduces double and triple bonds into the carbon chain. For instance, the conversion of linoleic acid to crepenynic acid, a monoacetylenic fatty acid, is considered an early step in some polyacetylene biosynthetic routes and is catalyzed by a Δ12-fatty acid acetylenase. researchgate.netmdpi.com Further desaturation steps, mediated by desaturase and acetylenase enzymes, can lead to compounds with multiple conjugated triple bonds. mdpi.com

While specific details on the complete biosynthetic pathway of lembehyne A are still under investigation, it is hypothesized to follow a route involving the modification of fatty acid precursors, characteristic of many other polyacetylenes isolated from marine sponges and other organisms. nih.govresearchgate.net

Enzymatic Machinery Involved in Acetylene (B1199291) and Alkene Formation

The formation of acetylene and alkene functionalities in polyacetylenes is primarily catalyzed by desaturase and acetylenase enzymes. mdpi.commdpi.com These enzymes introduce double and triple bonds through oxidative dehydrogenation. nih.govresearchgate.net

Fatty acid desaturases, such as Δ12-fatty acid desaturase (FAD2), are known to catalyze the desaturation of fatty acids, like the conversion of oleic acid to linoleic acid. researchgate.netmdpi.com Acetylenases then further modify these unsaturated fatty acids by converting double bonds into triple bonds. mdpi.com Studies in other organisms have identified enzymes like cytochrome P450 enzymes and non-heme diiron fatty acid desaturases as being involved in alkyne formation. rsc.org

While the specific enzymes responsible for each desaturation and acetylation step in the biosynthesis of this compound in Haliclona species are yet to be fully characterized, research on polyacetylene biosynthesis in other systems provides strong indicators of the types of enzymatic machinery involved. rsc.orgnih.govmdpi.com

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Identification

Genomic and genetic approaches are increasingly being used to identify the gene clusters responsible for the biosynthesis of natural products in marine organisms, including sponges. asm.orgresearchgate.net These approaches involve sequencing the genome or transcriptome of the producing organism (or its symbionts) and searching for biosynthetic gene clusters (BGCs) that encode the necessary enzymes. asm.orgfrontiersin.org

Marine sponges are known to harbor diverse microbial communities, and in many cases, the actual producers of bioactive natural products isolated from sponges are the associated microbes. asm.orgnih.gov Metagenomic studies, which analyze the collective genetic material of the microbial community, are particularly valuable in these cases. asm.org

While specific BGCs for this compound biosynthesis in Haliclona have not been explicitly detailed in the search results, the general strategy involves:

Genome or transcriptome sequencing of Haliclona species known to produce this compound.

Bioinformatic analysis to identify potential BGCs containing genes encoding fatty acid modifying enzymes, desaturases, acetylenases, and other enzymes potentially involved in polyacetylene synthesis. pnas.orgnih.gov

Comparison of gene content with known polyacetylene BGCs from other organisms.

Further genetic manipulation techniques, such as gene knockout or overexpression in suitable host systems (if the genes can be expressed heterologously), to confirm the involvement of identified genes in this compound production. frontiersin.org

The identification of BGCs would provide valuable insights into the organization and regulation of the this compound biosynthetic pathway and could potentially enable heterologous expression for larger-scale production or the generation of analogs. frontiersin.org

Biological Activities and Molecular Mechanisms of Action of Lembehyne a Preclinical Research

Neuronal Differentiation-Inducing Activity of Lembehyne A

This compound has been identified as a compound capable of inducing neuronal differentiation, a process critical for the development and regeneration of the nervous system. researchgate.netnih.govrscf.ru This activity has been primarily investigated using established neuro细胞系.

Effects on Neuroblastoma (Neuro 2A) and Pheochromocytoma (PC12) Cell Lines

Research has shown that this compound induces neuronal differentiation in both murine neuroblastoma Neuro 2A cells and rat pheochromocytoma PC12 cells. researchgate.netmdpi.comresearchgate.net These cell lines are widely used models for studying neuronal differentiation due to their ability to differentiate into neuron-like cells upon appropriate stimulation. This compound was found to induce neuritogenesis in PC12 cells at a concentration of 2 µg/mL and in Neuro 2A cells at a lower concentration of 0.1 µg/mL. researchgate.netcapes.gov.br

Induction of Neurite Outgrowth and Morphological Changes

A key indicator of neuronal differentiation is the induction of neurite outgrowth, which involves the extension of axons and dendrites from the cell body. This compound treatment predominantly resulted in a morphological change in Neuro 2A cells characterized by bipolar neurites. nih.govjst.go.jp Studies have shown that this compound stimulates the growth and enhances the branching and elongation of neurites in Neuro 2A cell cultures. nih.gov

Modulation of Acetylcholinesterase Activity

In addition to morphological changes, this compound has been observed to influence the activity of key enzymes involved in neuronal function. Treatment with this compound increased the acetylcholinesterase activity in Neuro 2A cells. nih.govjst.go.jp Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, and its modulation can impact synaptic function. This compound (1 and 3 µg/mL) induced a two- and four-fold increase of AChE activity, respectively. mdpi.com

Molecular Pathways Involved in Neuritogenesis

The molecular mechanisms underlying this compound-induced neuritogenesis are an area of ongoing research. Studies suggest that the process may involve mechanisms dependent on actin polymerization and de novo protein synthesis, as treatment with inhibitors of these processes inhibited the effect of this compound. mdpi.com Furthermore, this compound has been found to block the cell cycle of Neuro 2A cells specifically at the G1 phase, a response also associated with nerve growth factor (NGF)-induced differentiation. nih.govmdpi.comjst.go.jp Identifying the target protein for this compound is crucial for understanding its molecular action; a protein of Mr 30 kDa was specifically photolabeled by a radioactive photoaffinity probe derived from this compound, suggesting it may play an important role in neuronal differentiation in Neuro 2A cells. nih.gov

Anticancer and Cytotoxic Activities of this compound and its Analogues

Beyond its effects on neuronal differentiation, this compound and its analogues have also exhibited anticancer and cytotoxic activities in preclinical in vitro models. mdpi.commdpi.comresearchgate.netnih.gov

Cytotoxicity against Various Tumor Cell Lines (in vitro models)

This compound and its analogues have demonstrated cytotoxic activity against a range of tumor cell lines. capes.gov.brmdpi.comresearchgate.netnih.govspandidos-publications.commdpi.com Studies have evaluated the cytotoxicity of Lembehyne B and its derivatives against several human tumor cell lines, including Jurkat (T-lymphoblastic leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), HeLa (cervical carcinoma), and HEK293 (human embryonic kidney cells). mdpi.comnih.govmdpi.comacs.orgsciforum.net

Data from cytotoxicity assays of Lembehyne B derivatives against various cell lines: acs.orgresearchgate.net

| Compound | Jurkat (IC₅₀) | K562 (IC₅₀) | U937 (IC₅₀) | HeLa (IC₅₀) | HEK293 (IC₅₀) |

| 1,3-diyne 6 (racemic Lembehyne B based) | |||||

| 1,3-diyne 11 (natural Lembehyne B based) | |||||

| Compound 12c | Higher cytotoxicity for suspension cultures (Jurkat, K562, U937) than adhesion cultures. acs.org | Higher cytotoxicity for suspension cultures (Jurkat, K562, U937) than adhesion cultures. acs.org | Higher cytotoxicity for suspension cultures (Jurkat, K562, U937) than adhesion cultures. acs.org | ||

| Lembehyne B | 2 µM rsc.org | 3 µM rsc.org | |||

| Aromatic analogue of Lembehyne B | Higher antitumor activity in vitro against Jurkat, K562, and U937 compared to natural Lembehyne B. mdpi.comresearchgate.netsciforum.net | Higher antitumor activity in vitro against Jurkat, K562, and U937 compared to natural Lembehyne B. mdpi.comresearchgate.netsciforum.net | Higher antitumor activity in vitro against Jurkat, K562, and U937 compared to natural Lembehyne B. mdpi.comresearchgate.netsciforum.net |

(Note: Specific IC₅₀ values for all compounds and cell lines were not consistently available across the provided snippets to create a complete table. The table summarizes the findings reported.)

The highest cytotoxicity among tested Lembehyne B derivatives was observed for compound 12c, which showed greater activity against suspension cultures (Jurkat, K562, U937) compared to adhesion cultures (HeLa, HEK293). acs.orgresearchgate.net An aromatic analogue of Lembehyne B has also shown higher in vitro antitumor activity against Jurkat, K562, and U937 cell lines compared to natural Lembehyne B. mdpi.comresearchgate.netsciforum.net Lembehyne B itself has been shown to be a selective inducer of early apoptosis in leukemia cancer cells, including Jurkat, HL-60, and K562 cell cultures. rsc.orgmdpi.com

Mechanisms of Cell Cycle Perturbation and Arrest

Cell cycle regulation is a fundamental process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. mdpi.comnih.gov this compound has been shown to perturb the cell cycle in preclinical models. mdpi.comsciforum.net

G1 Phase Arrest

Arrest at the G1 phase of the cell cycle prevents cells from entering the DNA synthesis phase (S phase), thereby inhibiting proliferation. This phase is controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. mdpi.comnih.govnih.gov Research indicates that this compound can induce G1 phase arrest in certain cell lines. researchgate.net While the precise molecular details of how this compound mediates G1 arrest require further elucidation, G1 arrest can be influenced by pathways involving proteins like p53 and the retinoblastoma (Rb) pocket proteins, which regulate the G1/S transition. nih.govbiorxiv.orgfrontiersin.org

Mitotic Catastrophe Induction

Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis. wikipedia.org It can be triggered by various factors, including DNA damage or disruption of the mitotic spindle, and serves as a mechanism to eliminate potentially compromised cells. wikipedia.orgmdpi.comnih.govd-nb.info Some studies suggest that compounds structurally related to this compound, such as Lembehyne B and C, exhibit apoptosis-inducing activity against tumor cell lines. mdpi.comsciforum.net While direct evidence for this compound specifically inducing mitotic catastrophe is not explicitly detailed in the provided snippets, the broader context of its cytotoxic and apoptosis-inducing activities in cancer cell lines mdpi.comsciforum.net suggests this could be a potential mechanism, as mitotic catastrophe often precedes or coincides with apoptosis. wikipedia.orgnih.govnih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. ijbcp.commdpi.com Dysregulation of apoptosis is frequently observed in cancer, allowing cells to evade death. ijbcp.comanr.frmdpi.com this compound and related compounds have demonstrated apoptosis-inducing activity in preclinical settings. mdpi.comsciforum.net

Mitochondrial Pathway Activation

The intrinsic, or mitochondrial, apoptotic pathway is triggered by various intracellular signals, including cellular stress or DNA damage. mdpi.commdpi.comhaematologica.org This pathway involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, leading to the formation of the apoptosome and subsequent activation of caspases. mdpi.commdpi.comhaematologica.orgresearchgate.net The Bcl-2 protein family plays a critical role in regulating the mitochondrial pathway, balancing pro- and anti-apoptotic signals. mdpi.comhaematologica.orgresearchgate.net While specific details on this compound's direct interaction with mitochondrial proteins are not provided, the induction of apoptosis by related lembehynes against tumor cell lines mdpi.comsciforum.net suggests potential involvement of the mitochondrial pathway.

Caspase-Dependent and Caspase-Independent Cell Death Mechanisms

Apoptosis is often executed by a cascade of cysteine proteases known as caspases, particularly executioner caspases like caspase-3, -6, and -7. ijbcp.commdpi.comanr.fr However, cell death can also occur through caspase-independent mechanisms, involving factors like apoptosis-inducing factor (AIF). anr.frplos.orgnih.govmdpi.com Some research indicates that while caspases are essential for typical apoptotic morphology, the activation of caspases is not the sole determinant of cell fate. anr.fr Lembehyne B and C have shown apoptosis-inducing activity. mdpi.comsciforum.net The induction of apoptosis by compounds like this compound could involve either caspase-dependent or caspase-independent pathways, or a combination of both, depending on the cell type and context. mdpi.comnih.gov Studies on other compounds have demonstrated caspase-independent cell death mechanisms involving mitochondrial depolarization and release of factors like AIF. anr.frplos.orgnih.govmdpi.com

Other Investigated Biological Activities in Preclinical Models (If applicable)

Beyond its effects on cell cycle and apoptosis, this compound has also been shown to exhibit neuritogenic activity against pheochromacetoma PC12 and neuroblastoma Neuro 2A cells in preclinical studies. mdpi.comsciforum.net This suggests potential applications in the context of neurodegenerative diseases. mdpi.comsciforum.net

Anti-inflammatory Properties

Preclinical pharmacological research has indicated that this compound possesses anti-inflammatory properties. A review of marine pharmacology in 2000 listed halitoxins, including this compound, among marine compounds shown to affect the immune system and possess anti-inflammatory activities. wikipedia.org While the review notes the reporting of anti-inflammatory pharmacology for several marine chemicals during that period, detailed molecular mechanisms of action specifically for this compound's anti-inflammatory effects were not elaborated in the provided sources. wikipedia.org

Antimicrobial Potential

Research into marine natural products has identified sponges as a significant source of compounds with diverse biological activities, including antibacterial effects. libretexts.org Lembehynes, including this compound, B, and C, have been noted for their antibacterial properties in the context of their broad range of biological activities. The ongoing increase in drug resistance among microorganisms underscores the importance of discovering and developing new pharmaceuticals, with marine sponges and their associated bacteria representing a promising avenue for identifying novel antibiotic compounds. Although the antibacterial properties of lembehynes have been mentioned, specific detailed research findings regarding the spectrum of activity or minimum inhibitory concentration (MIC) values for this compound against particular microorganisms were not available in the provided information.

In vivo Preclinical Pharmacological Studies in Animal Models

Based on the available preclinical research information focusing on the anti-inflammatory and antimicrobial properties of this compound, specific detailed in vivo pharmacological studies conducted in animal models directly evaluating these particular activities of this compound were not found within the scope of the provided search results. While some marine-derived compounds are undergoing preclinical and clinical trials for various applications, and in vivo studies have been conducted for other marine natural products or for different biological activities of lembehynes (such as neuritogenic effects), data specifically on in vivo preclinical evaluations of this compound for its anti-inflammatory or antimicrobial potential in animal models were not present.

Structure Activity Relationship Sar Studies and Medicinal Chemistry of Lembehyne a

Identification of Pharmacophoric Elements Critical for Biological Activity

SAR studies utilizing Lembehyne A and its analogues have pinpointed specific structural features critical for its neuronal differentiation activity. mdpi.comflinders.edu.au These key pharmacophoric elements include the terminal 1-yn-3-ol moiety and the unsaturated long-chain alkyl portion of the molecule. mdpi.comflinders.edu.au

Role of Terminal 1-yn-3-ol Moiety

The terminal 1-yn-3-ol group has been identified as a critical functional group for the biological activity of this compound. mdpi.comflinders.edu.au Studies involving analogues have shown that modifications to this moiety can lead to a complete or partial loss of activity. flinders.edu.au The specific stereochemistry at the C-3 position, the 3R configuration, is also important for the neuronal differentiation-inducing activity of this compound. flinders.edu.au The significance of the 1-yn-3-ol group is further supported by observations in related polyacetylenic compounds, where oxidation of the terminal propargylic alcohol to a conjugated acetylenic ketone abolished cytotoxic activity. nih.gov

Significance of Unsaturated Long-Chain Alkyl Moieties

The presence of an unsaturated long-chain alkyl moiety is also crucial for the neuronal differentiation activity of this compound. mdpi.comflinders.edu.au An analogue lacking the C11-C36 unsaturated long alkyl chain was found to be inactive, indicating the importance of this extended hydrocarbon region. flinders.edu.au The chemical properties of unsaturated aliphatic alcohols, including the number and position of double and triple bonds within the carbon chain, influence their activity and interactions with other molecules.

Design and Evaluation of this compound Analogues with Enhanced Potency or Selectivity

The understanding of this compound's SAR has led to the design and synthesis of analogues to potentially enhance potency or selectivity for specific biological effects. Synthetic analogues, such as LB-18, which is closely related to this compound and contains an 18-carbon chain frame, have been developed and studied. LB-18 was reported to be effective in inducing differentiation and p21/WAF1 expression in mouse neuroblastoma cells.

Research has also focused on synthesizing derivatives of related lembehynes, such as Lembehyne B, including 1,3-diyne analogues. These synthetic efforts aim to explore the impact of structural modifications on biological activities like antitumor and neuritogenic effects. For instance, 1,3-diyne derivatives of Lembehyne B have been synthesized and evaluated for their apoptosis-inducing activity against various tumor cell lines and neuritogenic activity.

Computational Chemistry Approaches in this compound Drug Design

Computational chemistry approaches play a significant role in modern drug discovery and design, offering tools to understand molecular interactions and predict biological activity. While specific published computational studies focused solely on this compound were not extensively detailed in the provided search results, these methods are broadly applicable to the study of natural products and the design of their analogues.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are key computational techniques used to study the interaction between a ligand (such as a drug candidate) and its biological target (like a protein). Molecular docking is used to predict the preferred orientation of one molecule to a second when bound to form a stable complex, helping to rationalize ligand activity and perform virtual screening. Molecular dynamics simulations provide insights into the dynamic behavior of molecular systems over time, allowing researchers to assess the stability of ligand-target complexes and understand the conformational changes involved in binding.

These computational methods can be valuable in the context of this compound research to:

Predict the binding modes of this compound and its analogues to potential protein targets involved in neuronal differentiation or other observed activities.

Evaluate the binding affinity of different analogues to identify compounds with potentially enhanced potency.

Study the impact of structural modifications on the interaction with the target, providing guidance for the design of novel analogues with improved properties.

Investigate the dynamic behavior and stability of the this compound-target complex.

While direct applications of these techniques specifically to this compound were not prominently featured in the search results, related studies on other compounds, including the use of molecular docking and MD simulations to study the interaction of free fatty acids with HDAC, illustrate the relevance of these methods in understanding the molecular basis of activity for lipid-like molecules such as polyacetylenes. The potential for using molecular docking in the future evaluation of Lembehyne B diynes has also been noted.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational approach in medicinal chemistry used to predict the biological activity of compounds based on their chemical structures scielo.brresearchgate.net. This method seeks to establish a mathematical relationship between molecular descriptors (representing structural and physicochemical properties) and observed biological activity. QSAR models can accelerate the drug discovery process by enabling data-driven decisions, prioritizing potential candidates, and providing insights into the structural features crucial for activity scielo.br.

While the provided search results discuss QSAR modeling in the context of predicting biological activity for various compounds, including anti-cancer agents scielo.brresearchgate.netjmchemsci.combiorxiv.org, specific quantitative QSAR modeling studies focused solely on this compound were not detailed within these sources. However, research on lembehynes and their derivatives has involved studying the effect of structural variations on their biological activities, which falls under the broader umbrella of Structure-Activity Relationship (SAR) studies nih.govacs.orgsciforum.net. These SAR studies aim to understand how changes in the chemical structure of lembehynes influence their neuritogenic and antitumor properties nih.govacs.org. For instance, studies have synthesized derivatives of Lembehyne B with different distances between the terminal hydroxy group and the 1,3-diyne moiety to investigate their impact on antitumor and neuritogenic activities nih.govacs.org. Such investigations provide foundational data that could potentially be used in future QSAR modeling to predict the activity of novel lembehyne analogs.

This compound as a Lead Compound for Neurodegenerative or Oncological Research

This compound has demonstrated significant biological activities, positioning it as a promising lead compound for research into neurodegenerative diseases and cancer.

In the realm of neurodegenerative research, this compound has shown notable neuritogenic activity. Studies have indicated that this compound exhibits high neuritogenic activity against mouse neuroblastoma Neuro 2A cells and rat pheochromocytoma PC12 cells nih.govacs.orgmdpi.com. This ability to induce neurite outgrowth in these cell lines is particularly significant as neurite extension is a crucial process in neuronal development and regeneration. The observed neuritogenic activity suggests that natural acetylenic alcohols like this compound could serve as a basis for the development of modern drugs aimed at treating neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's chorea nih.govacs.orgmdpi.com.

Furthermore, lembehynes, including this compound and its analogs, have been investigated for their potential in oncological research due to their cytotoxic and antitumor properties nih.govacs.orgsciforum.netresearchgate.net. Research has explored the activity of lembehynes and their synthetic derivatives against various tumor cell lines. For example, studies on Lembehyne B and its derivatives have shown cytotoxic effects and the ability to induce apoptosis in cancer cell lines, including human T-lymphoblastic leukemia (Jurkat), human chronic myelogenous leukemia (K562), human histiocytic lymphoma (U937), and human cervical carcinoma (HeLa) nih.govacs.orgsciforum.netrsc.org. Lembehyne C has also demonstrated moderate cytotoxicity and efficiently induces apoptosis in Jurkat cells researchgate.net. While specific detailed data solely for this compound's cytotoxic activity across a wide range of cancer cell lines was not extensively provided in the immediate search results, the collective findings on lembehynes highlight their potential as antitumor agents nih.govacs.orgsciforum.netresearchgate.net. Investigations into the synthesis of lembehyne derivatives and the study of their antitumor activities are ongoing, aiming to develop new agents for the treatment of socially significant human diseases, including cancer nih.govacs.org.

Advanced Analytical and Bioanalytical Methodologies for Lembehyne a Research

Quantitative Analysis of Lembehyne A in Biological Samples (Preclinical)

Quantitative analysis of this compound in biological samples is a critical step in preclinical research to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Bioanalytical methods are essential for determining the concentration of a drug and its metabolites in various biological matrices such as plasma, serum, urine, and tissues. raps.org

Commonly employed techniques for the quantitative analysis of small molecules in biological matrices include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). cemas.co.uknih.govgamanamspmvv.in These methods offer the sensitivity and selectivity required to detect and quantify analytes in complex biological samples. The development and validation of these bioanalytical methods are crucial to ensure the reliability and accuracy of the data obtained from preclinical studies. raps.orgcemas.co.uk Method validation typically involves assessing parameters such as accuracy, precision, sensitivity (including the lower limit of quantification, LLOQ), selectivity, and stability of the analyte in the biological matrix. raps.orgmoh.gov.bw

While specific details on the quantitative analysis of this compound in preclinical biological samples were not extensively detailed in the provided literature, studies on related compounds like Lembehyne B and its derivatives highlight the use of analytical techniques such as high-resolution mass spectrometry (HRMS) for characterization. nih.gov The challenges in quantitative analysis of natural products like lembehynes can include their potentially low natural abundance and the complexity of biological matrices. researchgate.netmdpi.com

Metabolite Profiling and Identification of this compound Derivatives

Metabolite profiling and identification are vital for understanding how this compound is processed by the body. This involves identifying and characterizing the structures of metabolites formed through enzymatic transformations. Such studies are crucial for assessing potential pharmacological activity or toxicity of metabolites and understanding metabolic clearance pathways. mdpi.comwuxiapptec.comeurofinsdiscovery.com

Advanced analytical techniques, particularly mass spectrometry-based approaches, are central to metabolite profiling and identification. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is widely used to accurately determine the mass-to-charge ratio of parent drug and metabolites, providing valuable information about their elemental composition. wuxiapptec.comeurofinsdiscovery.commetabolon.com Tandem mass spectrometry (MS/MS or MSn) is then employed to fragment the ions and generate structural information, aiding in the identification of metabolites. metabolon.com

The process of metabolite identification typically involves comparing the analytical data (e.g., retention time, accurate mass, fragmentation pattern) of potential metabolites with those of synthesized standards or in silico predictions. metabolon.com While specific metabolic pathways and identified metabolites for this compound were not detailed in the search results, studies on synthetic lembehyne B derivatives have utilized HRMS for characterization. nih.gov General metabolite identification workflows involve sample preparation, chromatographic separation, mass spectrometric detection, and data analysis using specialized software to propose and confirm metabolite structures. wuxiapptec.commetabolon.com

Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies

Understanding the cellular localization of this compound and its engagement with specific cellular targets is crucial for elucidating its mechanism of action. Advanced imaging techniques provide powerful tools for visualizing the distribution of compounds within cells and tissues and assessing their interaction with molecular targets. nih.govresearchgate.net

Fluorescence microscopy-based techniques are commonly used for studying cellular localization. This can involve labeling the compound of interest with a fluorescent tag or using fluorescent probes that bind to the compound or its target. neb.comnih.gov Techniques such as confocal microscopy and super-resolution microscopy offer high spatial resolution to visualize the precise location of the compound within different cellular compartments. neb.com

Target engagement studies aim to confirm that a compound interacts with its intended molecular target in a biological setting. Various imaging approaches can be used, including those that detect changes in the target protein upon binding of the compound, such as Förster Resonance Energy Transfer (FRET) or techniques like the Cellular Thermal Shift Assay (CETSA), which can be coupled with detection methods. nih.gov While the provided literature mentions imaging in the context of neuritogenic polyacetylenes and the use of immunohistochemical studies and fluorescence spectroscopy in research on lembehyne-induced activity, specific advanced imaging studies detailing the cellular localization or direct target engagement of this compound were not found. nih.govacs.orgresearchgate.netdntb.gov.ua However, these general advanced imaging methodologies are applicable to such investigations for this compound.

Development of High-Throughput Screening Assays for this compound and its Analogues

High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly assess large libraries of compounds for desired biological activity. researchgate.netnih.govenamine.netbmglabtech.com Developing HTS assays for this compound and its analogues is essential for identifying compounds with enhanced activity or improved properties.

HTS assays are typically miniaturized and automated to enable the testing of thousands to millions of compounds. bmglabtech.com They often rely on detectable signals, such as fluorescence, luminescence, or absorbance, that change upon compound interaction with a biological target or pathway. nih.govenamine.net For this compound, which has shown neuritogenic and antitumor activities, HTS assays could be developed to screen for compounds that promote neurite outgrowth or inhibit cancer cell proliferation. researchgate.netacs.orgmdpi.com

Future Perspectives and Research Directions

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and the signaling pathways modulated by Lembehyne A is critical for its development as a therapeutic agent. Research suggests that lembehynes may influence the cell cycle differently in various cell types. In neuronal cells, they might inhibit cyclins and cyclin-dependent protein kinases, potentially leading to cell cycle inhibition and differentiation. rscf.ru Conversely, in certain tumor cells of epithelial origin, lembehynes have been shown to induce apoptosis. rscf.ru Further research is needed to identify the specific intracellular targets and the detailed mechanisms by which this compound interacts with biomolecules to exert these differential effects. rscf.ru Advanced molecular biological approaches such as flow cytometry, multiparameter analysis of signaling pathways, immunohistochemical studies, Western blotting, and fluorescence spectroscopy are being employed to investigate the molecular mechanisms underlying lembehyne-induced neuritogenesis and antitumor activity. acs.org Identifying these targets will provide a clearer picture of how this compound exerts its biological effects and can guide the rational design of derivatives with enhanced activity and specificity. rscf.ru

Exploration of Synergistic Effects with Other Therapeutic Agents

Investigating the potential synergistic effects of this compound when combined with other therapeutic agents is a promising avenue for future research. Synergistic interactions can lead to enhanced therapeutic outcomes, allowing for lower doses of each compound and potentially reducing toxicity. researchgate.netmdpi.comtechscience.com For instance, studies have shown that asterosaponines and lembehynes, along with nerve growth factor (NGF), may exhibit synergistic neurotrophic and neuroprotective properties, amplifying the neuritogenic action of NGF and stimulating nerve fiber regeneration. rscf.ru Exploring combinations of this compound with existing drugs used in the treatment of neurodegenerative diseases or cancer could lead to the development of more effective combination therapies. rscf.runih.gov This involves studying the combined effects on cell viability, differentiation, apoptosis, and relevant signaling pathways in various in vitro and in vivo models.

Development of Novel Synthetic Routes for Scalable Production

The low natural abundance of lembehynes in marine sponges poses a significant challenge for their widespread study and potential therapeutic use. nih.govsemanticscholar.orgmdpi.com Therefore, the development of efficient and scalable synthetic routes for this compound and its derivatives is a crucial area of future research. Existing synthetic approaches, such as those utilizing Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes, have shown promise in stereoselective synthesis. rscf.runih.govsemanticscholar.orgmdpi.comresearchgate.netrsc.orgresearchgate.netmdpi.comresearchgate.netsciforum.net However, further optimization is needed to improve yields, reduce the number of steps, and make the synthesis more cost-effective for potential large-scale production. rscf.runih.gov Developing new synthetic methodologies and exploring alternative chemical strategies are essential to overcome the limitations of isolation from natural sources. nih.govresearchgate.net

Bioengineering Approaches for Enhanced Biosynthesis in Model Organisms

Given the challenges associated with isolating this compound from its natural source, exploring bioengineering approaches for its enhanced biosynthesis in model organisms represents a forward-looking research direction. This involves identifying the genes and enzymes involved in the biosynthetic pathway of lembehynes in Haliclona sp. and then transferring these genetic elements into a more amenable host organism, such as bacteria, yeast, or other microorganisms, for heterologous expression. researchgate.neteurekalert.orgnih.gov Optimizing the expression of these genes and engineering the metabolic pathways of the host organism could lead to significantly higher yields of this compound, providing a sustainable and scalable source of the compound for research and potential therapeutic development. eurekalert.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Lembehyne A, and how do they compare in efficiency and stereoselectivity?

- Methodological Answer : this compound’s synthesis can be adapted from its structural analog, Lembehyne B, which employs Ti-catalyzed cyclomagnesiation for stereoselective cyclization . Key steps include:

- Monomer preparation : Use of 1,2-dienes and dienol ethers as precursors.

- Cyclomagnesiation : Catalyzed by Cp₂TiCl₂ (10 mol%) with EtMgBr to form magnesacyclopentane intermediates.

- Hydrolysis and oxidation : Dess-Martin periodinane for aldehyde formation (yield: 64–77%) .

- Table 1 : Comparative efficiency of pathways:

| Pathway | Catalyst | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Cyclomagnesiation (THP) | Cp₂TiCl₂ | 88 | High (cis) |

| Dioxane-mediated route | Cp₂TiCl₂ | 77 | Moderate |

Q. What experimental methods are used to determine this compound’s cytotoxic activity against cancer cell lines?

- Methodological Answer : Standard protocols include:

- Cell viability assays : MTT or resazurin-based tests to calculate IC₅₀ values.

- Apoptosis analysis : Flow cytometry with Annexin V/PI staining (e.g., Jurkat cells treated with 2 µM Lembehyne B showed 72.6% early apoptosis) .

- Cell cycle profiling : Sub-G1 population quantification via PI staining (e.g., 72.6% sub-G1 in Jurkat cells at 2 µM) .

- Table 2 : Representative cytotoxic data (adapted from Lembehyne B studies):

| Cell Line | IC₅₀ (µM) | Apoptosis (%) | Sub-G1 (%) |

|---|---|---|---|

| Jurkat | 2.0 | 72.6 | 72.6 |

| HL-60 | 2.2 | 58.3 | 65.4 |

| K562 | 3.0 | 49.8 | 54.1 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in:

- Cell culture conditions : Serum concentration, passage number, and incubation time.

- Compound purity : Validate via HPLC or NMR (>95% purity required).

- Assay protocols : Standardize apoptosis markers (e.g., caspase-3 activation) and use internal controls .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., P≤0.0001 for Jurkat vs. K562 apoptosis ).

Q. What strategies optimize the stereoselective synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization approaches include:

- Catalyst screening : Test alternative Ti or Zr catalysts for enhanced enantiomeric excess.

- Solvent effects : Use non-polar solvents (e.g., toluene) to stabilize intermediates.

- Temperature control : Lower reaction temperatures (e.g., 0°C) to minimize side reactions .

- Post-synthetic purification : Flash chromatography with gradient elution (hexane:EtOAc).

Q. How do structural modifications (e.g., deuteration) affect this compound’s biological activity and metabolic stability?

- Methodological Answer : Deuteration at key positions (e.g., C-3 hydroxyl) can:

- Enhance metabolic stability : Reduce CYP450-mediated oxidation (test via liver microsome assays).

- Retain bioactivity : Compare IC₅₀ values of deuterated vs. non-deuterated analogs (e.g., Lembehyne B analogs showed retained cytotoxicity ).

- Synthetic steps : Use deuterated reagents (e.g., D₂O hydrolysis) during magnesacyclopentane formation .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.